molecular formula C22H12Cl2F6N4O B2392084 (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide CAS No. 956183-60-1

(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2392084
CAS No.: 956183-60-1
M. Wt: 533.26
InChI Key: LRVRLUQCKJRIAK-UHFFFAOYSA-N
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Description

(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C22H12Cl2F6N4O and its molecular weight is 533.26. The purity is usually 95%.
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Biological Activity

The compound (E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of:

  • A pyrazole ring which is known for its biological activity.
  • Trifluoromethyl and chloro substituents that enhance lipophilicity and biological interactions.

The molecular formula is C16H13ClF6N2C_{16}H_{13}ClF_6N_2 with a molecular weight of approximately 388.74 g/mol.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity :
    • Pyrazole derivatives have shown potent antibacterial effects against various strains, particularly Gram-positive bacteria. The presence of trifluoromethyl groups has been linked to enhanced antibacterial efficacy .
    • For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values in the range of 1–2 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties :
    • Several studies have reported the anticancer potential of pyrazole derivatives. They function through mechanisms such as inhibition of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication .
    • In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties of pyrazole derivatives are well-documented, with compounds showing significant inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of similar compounds:

  • Study on Antibacterial Activity : A study focused on trifluoromethyl-substituted pyrazoles found that these compounds exhibited strong antibacterial activity against resistant strains, making them potential candidates for new antibiotic development .
  • Anticancer Activity Evaluation : Another research effort evaluated the anticancer properties of various substituted pyrazoles, revealing that specific substitutions could enhance cytotoxicity against breast cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

Substituent TypeEffect on Activity
TrifluoromethylIncreases lipophilicity and antibacterial activity
Chloro GroupsEnhances bioactivity against cancer cells
Positioning on Pyrazole RingCritical for binding affinity to targets

Properties

IUPAC Name

(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2F6N4O/c1-11-16(19(24)34(33-11)15-4-2-3-13(8-15)21(25,26)27)7-12(10-31)20(35)32-18-9-14(22(28,29)30)5-6-17(18)23/h2-9H,1H3,(H,32,35)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVRLUQCKJRIAK-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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